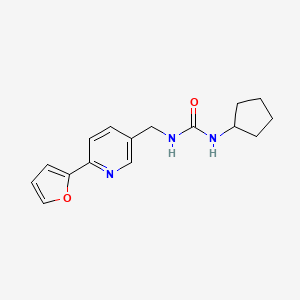

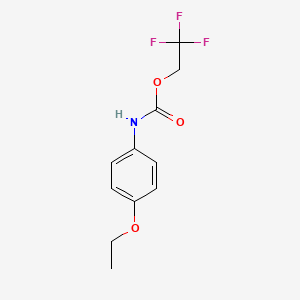

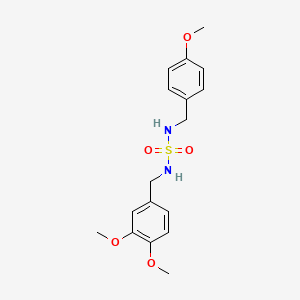

1-Cyclopentyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-Cyclopentyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea is a urea derivative that incorporates a pyridine and furan moiety. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their interactions with other molecules. For instance, a hybrid macrocycle with a pyridine subunit has been reported to display aromatic character upon uranyl cation complexation, which suggests that the pyridine ring can engage in significant electronic interactions . Additionally, the study of pyrid-2-yl ureas and their conformational isomers provides insight into the potential behavior of similar urea compounds, including their intramolecular hydrogen bonding and complexation with other molecules such as cytosine .

Synthesis Analysis

The synthesis of related compounds involves the formation of macrocycles that incorporate pyridine units. Although the exact synthesis of this compound is not detailed, the synthesis of similar macrocyclic structures, such as cyclo furan pyridine pyrrole, involves the creation of a conjugated system that can complex with metal ions like uranyl . This suggests that the synthesis of the compound may also involve steps that allow for the formation of a stable conjugated system capable of engaging in electronic interactions.

Molecular Structure Analysis

The molecular structure of related compounds shows that the presence of a pyridine subunit can contribute to the overall electronic structure of the molecule. In the case of the hybrid macrocycle mentioned, the uranyl complex displays features consistent with a conjugated, (4n + 2) π-electron aromatic periphery . This implies that the molecular structure of this compound may also exhibit aromatic character due to the presence of the pyridine and furan rings, which are known to participate in π-conjugation.

Chemical Reactions Analysis

The chemical reactions involving pyridine and urea derivatives can be complex. The pyrid-2-yl ureas studied show different preferences for conformational isomers, which are influenced by substituents on the pyridine ring . This indicates that the chemical reactivity of this compound could be affected by the specific substituents present on the pyridine and furan rings, potentially altering its conformational dynamics and its ability to form complexes with other molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some insights. For example, the pyrid-2-yl ureas exhibit varying degrees of intramolecular hydrogen bonding and complexation with cytosine, which are influenced by the nature of the substituents . This suggests that the physical properties such as solubility, melting point, and boiling point, as well as the chemical properties like acidity or basicity, hydrogen bonding capability, and complexation behavior of the compound , could be significantly impacted by its molecular structure and substituents.

Wissenschaftliche Forschungsanwendungen

Complexation and Aromatic Character

A study highlights a new hybrid macrocycle, which bears similarities to mixed heterocycle systems. This compound, upon complexation with the uranyl cation, demonstrates solid-state structural and solution-phase spectroscopic features consistent with contributions to the overall electronic structure that involve a conjugated, (4n + 2) π-electron aromatic periphery, indicating its potential use in understanding complex molecular structures and interactions (Ho et al., 2014).

Synthesis of Novel Derivatives

Research into the synthesis of novel pyridine and naphthyridine derivatives reveals that certain compounds undergo reactions to afford derivatives with significant chemical and potentially pharmacological interest. These findings contribute to the broader field of heterocyclic chemistry and the development of new compounds for various applications (Abdelrazek et al., 2010).

Molecular Structure Studies

The study on the formation of oligomeric and macrocyclic ureas based on 2,6-diaminopyridine discusses the conversion of specific ureas under high temperatures, yielding a mixture of cyclic trimers and tetramers. This research offers insights into the molecular behavior and potential applications of these compounds in creating complex molecular structures (Gube et al., 2012).

Eigenschaften

IUPAC Name |

1-cyclopentyl-3-[[6-(furan-2-yl)pyridin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c20-16(19-13-4-1-2-5-13)18-11-12-7-8-14(17-10-12)15-6-3-9-21-15/h3,6-10,13H,1-2,4-5,11H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJCMXLYQDYMGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2551777.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione](/img/structure/B2551780.png)

![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2551783.png)

![2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine](/img/structure/B2551784.png)

![N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2551800.png)